Trichlorophenylselenurane
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Overview
Description
Trichlorophenylselenurane is an organoselenium compound characterized by the presence of selenium bonded to a phenyl group and three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorophenylselenurane can be synthesized through several methods. One common approach involves the reaction of phenylselenium trichloride with a suitable phenylating agent under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or toluene to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Trichlorophenylselenurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to selenides or other lower oxidation state selenium compounds.
Substitution: The chlorine atoms in this compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and various substituted derivatives of this compound.
Scientific Research Applications
Trichlorophenylselenurane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into the potential use of this compound and related compounds in developing new drugs, particularly for their antioxidant properties.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trichlorophenylselenurane exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Diphenylselenide: Another organoselenium compound with two phenyl groups attached to selenium.
Phenylselenol: Contains a phenyl group bonded to selenium and a hydrogen atom.
Selenophenol: Similar to phenylselenol but with a different structural arrangement.
Uniqueness: Trichlorophenylselenurane is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and chemical behavior compared to other organoselenium compounds. This distinct structure allows for specific applications and reactions that may not be feasible with other selenium-containing compounds.
Properties
CAS No. |
42572-42-9 |
---|---|
Molecular Formula |
C6H5Cl3Se |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(trichloro-λ4-selanyl)benzene |
InChI |
InChI=1S/C6H5Cl3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
QMSNYYFZJWJFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se](Cl)(Cl)Cl |
Origin of Product |
United States |
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